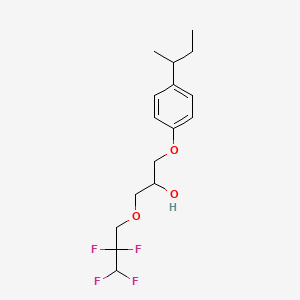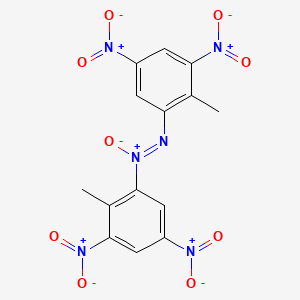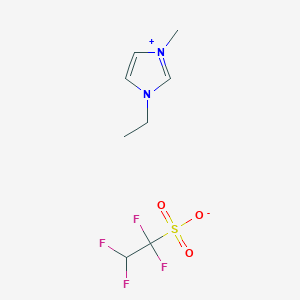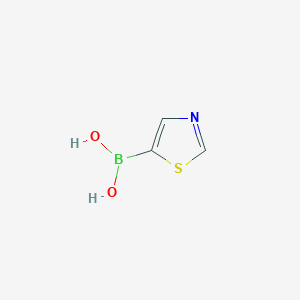
Amaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amaninamide is a cyclic peptide and one of the amatoxins, which are found in several members of the mushroom genera Amanita, Lepiota, and Galerina . It is closely related to alpha-amanitin but differs by lacking the hydroxyl group on tryptophan . This alteration affects its ultraviolet absorption spectrum but not its toxicity . This compound is known for its potent inhibition of RNA polymerase II, leading to cytolysis of hepatocytes and kidney cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of amaninamide involves the formation of a linear octapeptide followed by thioether formation using the Savige-Fontana reaction . The synthetic challenges include diastereoselective sulfoxidation to afford the more toxic ®-sulfoxide .
Industrial Production Methods: the synthesis of related compounds like alpha-amanitin involves complex peptide synthesis techniques that could be adapted for this compound .
化学反応の分析
Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .
科学的研究の応用
Amaninamide has several scientific research applications:
作用機序
類似化合物との比較
Alpha-amanitin: Differs by having a hydroxyl group on tryptophan.
Amanin: Contains a carboxamide group instead of a carboxylic acid group.
Phallotoxins: Another group of cyclic peptides found in Amanita mushrooms, but with different toxicological profiles.
Uniqueness: Amaninamide’s unique structure, lacking the hydroxyl group on tryptophan, distinguishes it from alpha-amanitin and affects its ultraviolet absorption spectrum . Despite this difference, its toxicity remains comparable, making it a valuable compound for studying the structure-activity relationships of amatoxins .
特性
CAS番号 |
58311-65-2 |
|---|---|
分子式 |
C39H54N10O13S |
分子量 |
903.0 g/mol |
IUPAC名 |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
InChIキー |
BOHCOUQZNDPURZ-ICNZIKDASA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
正規SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



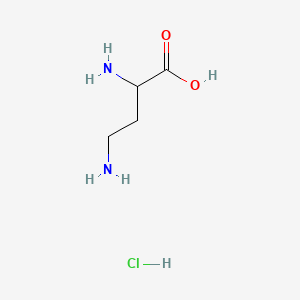
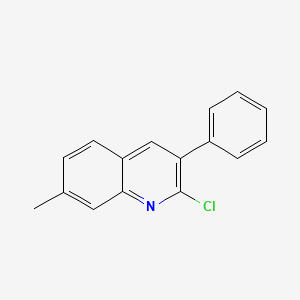


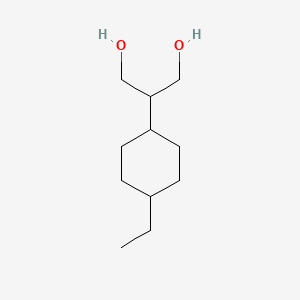
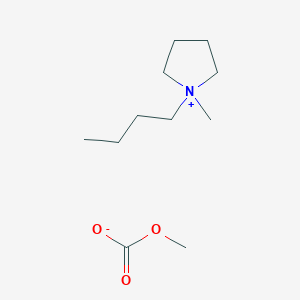

![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
